Thermodynamic Stability: 1,3-Dichloropentane as the Predominant Product from 1,2-Dichloropentane Isomerization
Under AlCl₃-catalyzed halogen migration conditions, 1,2-dichloropentane undergoes isomerization to form predominantly 1,3-dichloropentane and 1,4-dichloropentane [1]. This establishes 1,3-dichloropentane as a thermodynamically more stable isomer relative to the 1,2-substitution pattern, with the equilibrium shifting away from vicinal dichloride arrangements. The study explicitly states that 1,2-dichloropentane converts to the 1,3- and 1,4-isomers, whereas the reverse reaction (1,3- → 1,2-) does not occur to any detectable extent [1]. This directional isomerization provides quantitative selectivity information for process chemists designing synthetic routes where isomer purity is critical.
| Evidence Dimension | Directional isomerization under AlCl₃ catalysis |
|---|---|
| Target Compound Data | 1,3-Dichloropentane is formed as a predominant product; does not convert back to 1,2-dichloropentane |
| Comparator Or Baseline | 1,2-Dichloropentane converts predominantly to 1,3- and 1,4-dichloropentane |
| Quantified Difference | Equilibrium favors 1,3- and 1,4-isomers over 1,2-isomer; reverse reaction not detectable |
| Conditions | AlCl₃ catalyst, dichloropentane isomerization system (Tetrahedron, 1970) |
Why This Matters
When procuring dichloropentanes for reactions involving Lewis acidic conditions, 1,3-dichloropentane represents the thermodynamically stable end-product, reducing the risk of unwanted isomer interconversion during synthesis.
- [1] Tetrahedron (1970), 26(4): 1095-1099. Halogen migration in the reaction of dichloroalkanes with aluminum chloride. '1,2-Dichloropentane forms predominantly 1,3- and 1,4-dichloropentane.' View Source
